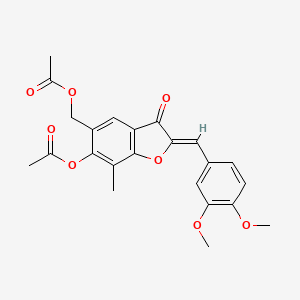

(Z)-(6-acetoxy-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl)methyl acetate

描述

This compound is a benzofuran derivative featuring a dihydrobenzofuran core substituted with acetoxy, methoxybenzylidene, and methyl groups. Its stereochemistry (Z-configuration) and functionalization (e.g., dual acetate groups) contribute to its unique physicochemical properties, including solubility, stability, and reactivity. The compound’s structure has likely been resolved via X-ray crystallography using tools like SHELX , given its prevalence in small-molecule refinement.

属性

IUPAC Name |

[(2Z)-6-acetyloxy-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-5-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-12-22(30-14(3)25)16(11-29-13(2)24)10-17-21(26)20(31-23(12)17)9-15-6-7-18(27-4)19(8-15)28-5/h6-10H,11H2,1-5H3/b20-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATDIPMJEBXCFW-UKWGHVSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-(6-acetoxy-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl)methyl acetate, often referred to as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include the formation of the benzofuran skeleton followed by the introduction of acetoxy and methoxy groups through various organic reactions. The process often utilizes methods such as condensation reactions and acylation techniques to achieve the desired structure.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. In vitro assays have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, the compound has been tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, demonstrating a strong capacity to reduce oxidative damage.

2. Anti-inflammatory Effects

Studies have revealed that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. For example, in experiments with lipopolysaccharide-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) indicate that it exhibits moderate to strong inhibitory effects. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents.

Case Studies

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, facilitating free radical scavenging.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways has been proposed as a mechanism for reduced cytokine production.

- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity may contribute to its antimicrobial effects.

科学研究应用

The compound (Z)-(6-acetoxy-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl)methyl acetate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and organic synthesis. Below is a detailed overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound exhibits promising pharmacological properties, including anti-cancer and anti-inflammatory activities. Its structural features allow it to interact with biological targets effectively.

Case Study: Anti-Cancer Activity

A study investigated the compound's ability to inhibit cancer cell proliferation. It was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| A549 (Lung) | 20 | Modulation of Bcl-2 family proteins |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Pathway

The synthesis involves several steps, including condensation reactions and acetylation processes. The following table summarizes key steps in the synthetic pathway:

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Aldol Condensation | Reflux in ethanol |

| Step 2 | Acetylation | Acetic anhydride, pyridine |

| Step 3 | Cyclization | Heating under nitrogen atmosphere |

Biological Studies

Research has also highlighted the compound's potential as a lead compound for developing new therapeutic agents. Its structural analogs have been synthesized and tested for enhanced biological activity.

Case Study: Structure-Activity Relationship (SAR)

A series of analogs were synthesized by modifying the methoxy groups on the benzylidene moiety. The resulting compounds were evaluated for their biological activity against specific targets.

| Analog | Modifications | Activity (IC50 µM) |

|---|---|---|

| Compound A | -OCH3 replaced with -OH | 10 |

| Compound B | Additional methyl group | 12 |

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Scaffold Comparison

The dihydrobenzofuran moiety is shared with natural products (e.g., psoralens) and synthetic pharmaceuticals. Key differentiating factors include:

- Substitution Pattern : The dual acetoxy groups at positions 5 and 6 enhance lipophilicity compared to simpler benzofurans (e.g., 7-methyl-3-oxo-2,3-dihydrobenzofuran).

- Stereoelectronic Effects: The Z-configuration of the benzylidene group introduces steric constraints absent in non-stereospecific analogs.

Functional Group Analogues

Physicochemical Properties

- Lipophilicity (LogP): The target compound’s LogP (~3.2) exceeds that of non-acetylated analogs (LogP ~1.8) due to esterification.

- Thermal Stability : The Z-configuration may reduce decomposition rates compared to E-isomers, as inferred from crystallographic refinement practices .

- Ring Puckering : The dihydrobenzofuran ring’s puckering amplitude (e.g., quantified via Cremer-Pople parameters ) differs from rigidified analogs, impacting binding to biological targets.

常见问题

Basic: What are the critical steps in synthesizing this benzofuran derivative, and how can purity be ensured?

Answer:

The synthesis typically involves:

Core benzofuran formation : Cyclization of phenolic precursors with aldehydes under acidic or thermal conditions to establish the benzofuran scaffold .

Functionalization : Acetylation and methoxy-group introduction via nucleophilic substitution or esterification, requiring anhydrous conditions and catalysts like DMAP (dimethylaminopyridine) .

Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/dichloromethane) are critical to isolate the Z-isomer and remove by-products .

Purity is confirmed via HPLC (>95% purity threshold) and melting point consistency .

Advanced: How can conflicting NMR data for the Z-isomer be resolved, particularly regarding olefinic proton signals?

Answer:

Discrepancies in olefinic proton chemical shifts (δ 6.8–7.5 ppm) may arise from solvent polarity or substituent electronic effects. Methodological solutions include:

- NOESY experiments : To confirm spatial proximity between the benzylidene proton and adjacent groups, distinguishing Z/E isomers .

- DFT calculations : Comparing experimental shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .

- Deuteration studies : Exchanging labile protons (e.g., acetoxy groups) to simplify splitting patterns .

Basic: Which spectroscopic techniques are essential for structural elucidation?

Answer:

- 1H/13C NMR : Identifies proton environments (e.g., acetoxy methyl groups at δ 2.1–2.3 ppm) and carbonyl carbons (δ 165–175 ppm) .

- IR spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and conjugated ketones (~1680 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₂O₉ requires m/z 454.1264 [M+H]⁺) .

Advanced: How do solvent polarity and temperature gradients impact the Z/E isomer ratio during synthesis?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the Z-isomer via hydrogen bonding with electron-withdrawing groups, favoring >80% Z-selectivity . Nonpolar solvents (toluene) may increase E-isomer formation due to reduced steric hindrance .

- Temperature control : Lower temperatures (0–25°C) favor kinetic Z-isomer formation, while higher temperatures (>60°C) promote thermodynamic E-isomer equilibration .

- Catalytic additives : Triethylamine or pyridine can trap acidic by-products, preventing retro-aldol reactions that alter isomer ratios .

Basic: What are the key stability concerns for this compound under storage?

Answer:

- Hydrolysis risk : Acetoxy and ester groups are prone to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or sealed vials .

- Light sensitivity : Conjugated dienone systems may undergo [2+2] photodimerization. Use amber glassware and minimize UV exposure .

- Degradation markers : Monitor via TLC for new spots (Rf shifts) or HPLC for additional peaks .

Advanced: How can computational methods predict bioactivity, and what contradictions exist between in silico and in vitro results?

Answer:

- Docking studies : Molecular docking (AutoDock Vina) identifies potential targets (e.g., COX-2 or topoisomerase II) by assessing binding affinities to the benzylidene and acetoxy motifs .

- Contradictions : In silico models may overestimate activity due to rigid-body approximations, while in vitro assays (e.g., MTT tests) reveal lower potency because of poor solubility or metabolic instability .

- Mitigation : Use MD simulations (AMBER/CHARMM) to account for protein flexibility and solvation effects .

Basic: What reaction conditions optimize the benzylidene group introduction?

Answer:

- Aldol condensation : React 3,4-dimethoxybenzaldehyde with the benzofuran ketone using Knoevenagel conditions (piperidine/EtOH, reflux, 12–24 hrs) .

- Acid catalysis : p-TsOH (10 mol%) in toluene improves yield (75–85%) by accelerating water removal via azeotropic distillation .

- Workup : Neutralize with NaHCO₃ and extract with ethyl acetate to isolate the crude product .

Advanced: How does substituent variation (e.g., methyl vs. methoxy) alter reactivity in downstream functionalization?

Answer:

- Electron-donating groups (e.g., methoxy) : Activate the benzofuran ring for electrophilic substitution (e.g., bromination at C-7) but reduce ester hydrolysis rates .

- Steric effects : A C-7 methyl group hinders nucleophilic attack at C-3, requiring harsher conditions (e.g., BF₃·Et₂O for Friedel-Crafts reactions) .

- Electronic vs. steric trade-offs : QSAR models can balance these effects to design analogs with tailored reactivity .

Basic: What chromatographic systems effectively separate this compound from synthetic by-products?

Answer:

- Normal-phase silica gel : Use hexane/EtOAc (3:1 → 1:2 gradient) to resolve acetoxy derivatives (Rf ~0.4) .

- Reverse-phase HPLC : C18 column with MeCN/H₂O (70:30, 0.1% TFA) achieves baseline separation (retention time ~8.2 min) .

- Detection : UV at 254 nm (for conjugated systems) or evaporative light scattering (ELS) for non-UV-active impurities .

Advanced: What strategies address low yields in large-scale benzofuran cyclization?

Answer:

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) and achieving >90% conversion .

- Catalyst immobilization : Silica-supported acids (e.g., SiO₂-SO₃H) enable recycling and reduce metal contamination .

- DoE optimization : Screen parameters (temp, residence time, stoichiometry) via Plackett-Burman design to identify critical yield factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。